molecular formula C29H24FN3O4 B297682 N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide

N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide

Katalognummer B297682
Molekulargewicht: 497.5 g/mol
InChI-Schlüssel: GPDWOZIETHTWLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Wirkmechanismus

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell development and function. Upon activation of the BCR, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, leading to activation of various pathways involved in B-cell survival, proliferation, and differentiation. Inhibition of BTK by N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide disrupts this signaling cascade, leading to apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. This selectivity is thought to contribute to the favorable safety profile of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in preclinical models. N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has also been shown to inhibit the production of cytokines and chemokines that are involved in the recruitment and activation of immune cells, suggesting a potential role for N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in the treatment of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has several advantages as a tool compound for studying B-cell signaling pathways. It is highly potent and selective for BTK, allowing for precise modulation of BCR signaling. N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide is also effective in reducing tumor growth in preclinical models of B-cell malignancies, making it a promising therapeutic agent. However, the limitations of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide include its relatively short half-life and the need for frequent dosing in vivo studies.

Zukünftige Richtungen

There are several potential future directions for the development of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of focus is the development of BTK inhibitors with improved pharmacokinetic properties, such as longer half-life and improved bioavailability. Additionally, the role of BTK in autoimmune diseases, such as rheumatoid arthritis and lupus, is an area of active research, and BTK inhibitors may have potential as therapeutic agents in these diseases.

Synthesemethoden

The synthesis of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the tetrahydroquinazoline ring system and the introduction of the phenoxyacetamide and fluorophenyl groups. The final product is obtained in high purity by column chromatography and characterized by various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide selectively inhibits BTK and downstream signaling pathways, leading to apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide is effective in reducing tumor growth in mouse models of CLL and NHL. N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Eigenschaften

Produktname

N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide

Molekularformel

C29H24FN3O4

Molekulargewicht

497.5 g/mol

IUPAC-Name

N-(4-fluorophenyl)-2-[4-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenoxy]acetamide

InChI

InChI=1S/C29H24FN3O4/c1-36-23-16-12-22(13-17-23)33-28(32-26-5-3-2-4-25(26)29(33)35)19-6-14-24(15-7-19)37-18-27(34)31-21-10-8-20(30)9-11-21/h2-17,28,32H,18H2,1H3,(H,31,34)

InChI-Schlüssel

GPDWOZIETHTWLT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC(=O)NC5=CC=C(C=C5)F

Kanonische SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC(=O)NC5=CC=C(C=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.